molecular formula C9H16O3 B13639232 2-Hex-5-enoxypropanoic acid

2-Hex-5-enoxypropanoic acid

Cat. No.: B13639232
M. Wt: 172.22 g/mol
InChI Key: AJARURYEKUWTFJ-UHFFFAOYSA-N
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Description

2-Hex-5-enoxypropanoic acid is an organic compound that belongs to the class of carboxylic acids It features a hexenyl group attached to a propanoic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hex-5-enoxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 5-hexen-1-ol with 2-bromopropanoic acid under basic conditions to form the desired ether linkage. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by hydrolysis. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Hex-5-enoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ether linkage can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various ether derivatives.

Scientific Research Applications

2-Hex-5-enoxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Hex-5-enoxypropanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the ether linkage and hexenyl group contribute to the compound’s overall reactivity and binding affinity. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    2-Hex-5-enoxyacetic acid: Similar structure but with an acetic acid moiety.

    2-Hex-5-enoxybutanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness: 2-Hex-5-enoxypropanoic acid is unique due to its specific combination of a hexenyl group and a propanoic acid moiety linked through an ether bond. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-hex-5-enoxypropanoic acid

InChI

InChI=1S/C9H16O3/c1-3-4-5-6-7-12-8(2)9(10)11/h3,8H,1,4-7H2,2H3,(H,10,11)

InChI Key

AJARURYEKUWTFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OCCCCC=C

Origin of Product

United States

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